(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride
CAS No.: 903556-73-0
Cat. No.: VC8007799
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903556-73-0 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.70 |
| IUPAC Name | (2,2-dimethyl-3H-1-benzofuran-5-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11;/h3-5H,6-7,12H2,1-2H3;1H |
| Standard InChI Key | VLRJQHAFGNLJTE-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C=CC(=C2)CN)C.Cl |
| Canonical SMILES | CC1(CC2=C(O1)C=CC(=C2)CN)C.Cl |
Introduction
(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is a chemical compound that belongs to the benzofuran class, which is known for its diverse biological activities and applications in pharmaceutical research. This compound is specifically a derivative of the benzofuran scaffold, which is found in several drugs due to its pharmacological properties.
Synthesis and Preparation
The synthesis of (2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride typically involves several steps, starting from the construction of the benzofuran ring. This can be achieved through various methods, including microwave-assisted reactions and Claisen rearrangements, which are common in the synthesis of benzofuran derivatives .
Biological Activities and Applications
While specific biological data for (2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is limited, compounds with similar benzofuran scaffolds have shown potential in various therapeutic areas. For example, zatosetron, which contains a similar benzofuran structure, is known as a 5-HT3 antagonist used for its antinausea effects .
Suppliers and Availability
(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is available from specialty chemical suppliers such as Parchem, which offers it as part of their range of specialty materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume